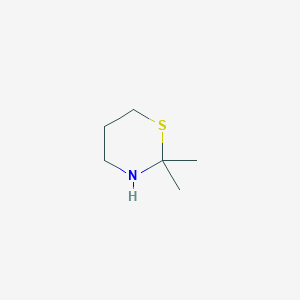

2,2-Dimethyl-1,3-thiazinane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NS |

|---|---|

Molecular Weight |

131.24 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-thiazinane |

InChI |

InChI=1S/C6H13NS/c1-6(2)7-4-3-5-8-6/h7H,3-5H2,1-2H3 |

InChI Key |

VQIFQWPTFDTVTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCCCS1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1,3-thiazinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1,3-thiazinane, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field.

Introduction

The 1,3-thiazinane scaffold is a key structural motif found in a variety of biologically active compounds. The incorporation of a sulfur and a nitrogen atom in the six-membered ring imparts unique physicochemical properties that are often exploited in the design of novel therapeutic agents. The 2,2-dimethyl substitution provides steric bulk and can influence the conformational properties of the ring, which may be crucial for biological activity. This guide focuses on the most direct and efficient method for the synthesis of the parent this compound ring system.

Core Synthesis Pathway

The primary and most efficient route for the synthesis of this compound is the cyclocondensation reaction between 3-aminopropane-1-thiol and acetone. This reaction proceeds through a two-step mechanism within a one-pot synthesis:

-

Iminium Ion Formation: The amine group of 3-aminopropane-1-thiol nucleophilically attacks the carbonyl carbon of acetone, followed by dehydration to form a reactive iminium ion intermediate.

-

Thioacetalization: The thiol group of the same molecule then acts as an intramolecular nucleophile, attacking the iminium carbon to form the stable six-membered heterocyclic ring of this compound.

This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Aminopropane-1-thiol | 1.0 equivalent | Starting material. |

| Acetone | 1.1 - 1.5 equivalents | Used in slight excess to drive the reaction. |

| Catalyst | ||

| p-Toluenesulfonic acid (p-TsOH) | 0.05 - 0.1 equivalents | Common acid catalyst. Other acids like HCl or H2SO4 can be used. |

| Solvent | ||

| Toluene or Benzene | ~10 mL per mmol of thiol | Allows for azeotropic removal of water using a Dean-Stark apparatus. |

| Reaction Conditions | ||

| Temperature | Reflux (80-110 °C) | Depends on the solvent used. |

| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |

| Yield | ||

| Isolated Yield | 75 - 90% | Dependent on the purity of starting materials and reaction scale. |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

3-Aminopropane-1-thiol

-

Acetone (reagent grade)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 3-aminopropane-1-thiol (e.g., 5.0 g, 54.8 mmol).

-

Addition of Reagents: Add toluene (100 mL) to the flask, followed by acetone (4.8 mL, 65.8 mmol, 1.2 eq) and p-toluenesulfonic acid monohydrate (0.52 g, 2.74 mmol, 0.05 eq).

-

Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing for 3-4 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a colorless to pale yellow oil.

-

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

3-Aminopropane-1-thiol: This compound has a strong, unpleasant odor and is a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene: Toluene is a flammable and volatile solvent. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.

-

Acetone: Acetone is highly flammable.

-

p-Toluenesulfonic acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of this compound via the cyclocondensation of 3-aminopropane-1-thiol and acetone is a robust and high-yielding method. This guide provides the necessary details for its successful implementation in a laboratory setting. The presented protocol, along with the quantitative data and workflow diagrams, should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-1,3-thiazinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dimethyl-1,3-thiazinane. Due to the limited availability of experimental data for this specific compound, this document synthesizes information on its hydrochloride salt, general synthetic methodologies for the 1,3-thiazinane scaffold, and predicted chemical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into the synthesis, potential reactivity, and spectroscopic signature of this heterocyclic compound.

Introduction

The 1,3-thiazinane scaffold is a six-membered heterocyclic ring system containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1,3-thiazinane have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a gem-dimethyl group at the 2-position, as in this compound, is expected to influence the compound's conformational flexibility, lipophilicity, and metabolic stability, potentially modulating its biological activity.

This guide focuses on the core chemical properties of this compound, providing available data and predictive insights to facilitate further research and application in drug discovery and development.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in the public domain. However, some properties of its hydrochloride salt are known.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 93770-78-6 | [3] |

| Molecular Formula | C₆H₁₄ClNS | [3] |

| Molecular Weight | 167.7 g/mol | [3] |

| Purity | Min. 95% | [3] |

Based on the structure of this compound, several chemical properties can be predicted. The presence of the nitrogen atom imparts basicity to the molecule, allowing for the formation of acid addition salts, such as the commercially available hydrochloride. The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which can significantly alter the molecule's polarity and biological activity. The gem-dimethyl group at the 2-position is expected to provide steric hindrance, which may influence the reactivity of the adjacent nitrogen and sulfur atoms.

Synthesis

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

General Experimental Protocol for the Synthesis of 1,3-Thiazinanes

The following is a generalized protocol based on the synthesis of similar 1,3-thiazinane structures. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

3-Amino-1-propanethiol

-

Acetone

-

Anhydrous solvent (e.g., toluene, benzene, or ethanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., potassium carbonate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To a solution of 3-amino-1-propanethiol (1.0 eq) in an anhydrous solvent, add acetone (1.1 eq).

-

Add a catalytic amount of an acid or base catalyst.

-

The reaction mixture is heated to reflux, and the formation of water is monitored, often with a Dean-Stark apparatus to remove water azeotropically.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is neutralized or removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure or by crystallization from a suitable solvent.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the two methyl groups at the C2 position (gem-dimethyl).- Multiplets for the methylene protons at C4, C5, and C6.- A broad singlet for the N-H proton, which is exchangeable with D₂O. |

| ¹³C NMR | - A quaternary carbon signal for C2.- A signal for the two equivalent methyl carbons.- Signals for the methylene carbons at C4, C5, and C6. |

| IR Spectroscopy | - An N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the methyl and methylene groups around 2850-2960 cm⁻¹.- C-N and C-S stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺).- Fragmentation patterns involving the loss of a methyl group ([M-15]⁺) and cleavage of the thiazinane ring. |

Reactivity and Potential Biological Significance

The reactivity of this compound is expected to be centered around the nucleophilic nitrogen and sulfur atoms. The nitrogen can be readily acylated, alkylated, or sulfonylated to produce a variety of N-substituted derivatives. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone.

While there is no specific information on the biological activity of this compound, the broader class of 1,3-thiazinanes has been extensively studied. Derivatives have been reported to possess a wide array of biological activities.

Potential Signaling Pathways and Biological Activities of 1,3-Thiazinane Derivatives:

Caption: Biological activities of 1,3-thiazinane derivatives.

These activities suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. The gem-dimethyl substitution pattern may confer unique pharmacological properties that warrant further investigation.

Conclusion

This compound is a heterocyclic compound with potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the known properties of its hydrochloride salt and the general chemistry of the 1,3-thiazinane class. The presented synthetic strategy and predicted spectroscopic data offer a starting point for researchers interested in exploring the chemistry and biological activity of this compound. Further experimental investigation is necessary to fully elucidate the chemical properties and potential applications of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 2,2-Dimethyl-1,3-thiazinane

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the process for confirming the chemical structure of 2,2-Dimethyl-1,3-thiazinane.

Proposed Synthesis

A common and effective method for the synthesis of 1,3-thiazinanes involves the condensation of a 3-aminothiol with a ketone or aldehyde. For the target molecule, this compound, a plausible route is the reaction of 3-amino-1-propanethiol with acetone, typically under acidic conditions to facilitate the formation of the cyclic imine which then rearranges to the more stable thiazinane ring.

Experimental Protocols

Materials:

-

3-Amino-1-propanethiol

-

Acetone

-

Methanol (or other suitable solvent)

-

Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 3-amino-1-propanethiol (1.0 eq) in methanol under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid.

-

Add acetone (1.1 eq) dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used for acquiring ¹H, ¹³C{¹H}, and DEPT-135 spectra. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) or Chemical Ionization (CI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺. The exact mass is measured to determine the elemental composition.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid sample.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted Spectroscopic Data and Structure Confirmation

The following tables summarize the predicted quantitative data that would be expected from the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 6H | 2 x CH₃ |

| ~1.80 | quint | 2H | C5-H₂ |

| ~2.85 | t | 2H | C4-H₂ |

| ~3.00 | t | 2H | C6-H₂ |

| (broad signal) | s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~28.0 | CH₂ | C5 |

| ~30.0 | CH₃ | 2 x CH₃ |

| ~45.0 | CH₂ | C4 |

| ~48.0 | CH₂ | C6 |

| ~60.0 | C | C2 |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Analysis |

| [M+H]⁺ | 132.0896 | High-resolution mass for C₆H₁₄NS⁺ |

| [M-CH₃]⁺ | 116.0658 | Loss of a methyl group |

| [M-C₃H₇]⁺ (propyl) | 88.0321 | Fragmentation of the dimethyl-substituted carbon |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1460 | Medium | CH₂ bend |

| ~1370 | Medium | CH₃ bend (gem-dimethyl) |

| ~1150 | Medium | C-N stretch |

| ~700 | Medium | C-S stretch |

Visualizations

The following diagram illustrates the general workflow for the synthesis and structure elucidation of this compound.

Spectroscopic Profile of 2,2-Dimethyl-1,3-thiazinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the saturated heterocyclic compound 2,2-Dimethyl-1,3-thiazinane. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from analogous thiazinane derivatives. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data reported for similar 1,3-thiazinane systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (ax, eq) | 2.8 - 3.2 | Multiplet | - |

| H-5 (ax, eq) | 1.7 - 2.1 | Multiplet | - |

| H-6 (ax, eq) | 2.6 - 3.0 | Multiplet | - |

| 2 x CH₃ | 1.3 - 1.6 | Singlet | - |

| N-H | 1.5 - 2.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 55 - 65 |

| C-4 | 40 - 50 |

| C-5 | 25 - 35 |

| C-6 | 45 - 55 |

| 2 x CH₃ | 20 - 30 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 131 | Molecular Ion |

| [M - CH₃]⁺ | 116 | Loss of a methyl group |

| [M - C₃H₇]⁺ | 88 | Fragmentation of the dimethylpropyl group |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern instruments, the residual solvent peak can also be used for calibration.

-

Data Acquisition for ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon atom. A sufficient number of scans and a relaxation delay of 2-5 seconds are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra are recorded on an FT-IR spectrometer.

-

Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Sample Preparation (Solid): If the compound is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

-

Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for relatively volatile, low molecular weight compounds.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: In EI-MS, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-thiazinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-thiazinane is a heterocyclic organic compound belonging to the thiazinane family. Thiazinanes, six-membered rings containing one sulfur and one nitrogen atom, are of interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug design. This technical guide provides a summary of the available physical data and outlines general experimental protocols for the determination of key physical properties.

Physical and Chemical Properties

Direct experimental data for the physical properties of this compound is sparse in publicly available literature. However, information for its hydrochloride salt is available and provides some insight into the compound's characteristics.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | CymitQuimica[1] |

| CAS Number | 93770-78-6 | CymitQuimica[1] |

| Molecular Formula | C₆H₁₄ClNS | CymitQuimica[1] |

| Molecular Weight | 167.7 g/mol | CymitQuimica[1] |

| Purity | Min. 95% | CymitQuimica[1] |

Note: The data presented above is for the hydrochloride salt of this compound, not the free base.

Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, the following are generalized protocols for determining the key physical properties of solid and liquid organic compounds. These methods are widely applicable to heterocyclic compounds.

Melting Point Determination

The melting point is a critical physical property that provides information about the purity of a solid compound. For a crystalline solid, a sharp melting point range of 1-2°C typically indicates high purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property of a pure liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the liquid with the open end submerged.

-

Heating: The apparatus, typically a Thiele tube or an oil bath, is heated gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a substance is its mass per unit volume. For liquids, it is often determined using a pycnometer or a hydrometer.

Methodology (Pycnometer Method):

-

Weighing the Pycnometer: A clean, dry pycnometer is weighed accurately.

-

Filling with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed again. This allows for the accurate determination of the pycnometer's volume.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Qualitative):

-

Sample and Solvent: A small, measured amount of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature.

-

Heating: If the substance does not dissolve at room temperature, the mixture can be gently heated to observe any change in solubility.

-

Classification: The solubility is typically classified as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves in the solvent.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a novel or uncharacterized compound like this compound.

Caption: Workflow for the characterization of physical properties.

Signaling Pathways and Experimental Workflows

A comprehensive search of the scientific literature did not reveal any specific signaling pathways or established experimental workflows directly involving this compound. The biological activities of many thiazinane derivatives are an active area of research, and future studies may elucidate the specific molecular targets and pathways for this compound.

Conclusion

References

An In-depth Technical Guide to 2,2-Dimethyl-1,3-thiazinane

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-thiazinane, a heterocyclic compound belonging to the thiazinane class. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical identifiers, synthesis, and known biological context.

Core Chemical Identifiers

Table 1: Chemical Identifiers for this compound Hydrochloride

| Identifier | Value |

| CAS Number | 93770-78-6[1] |

| Molecular Formula | C₆H₁₄ClNS[1] |

| Molecular Weight | 167.7 g/mol [1] |

Synthesis and Chemical Properties

The synthesis of the 1,3-thiazinane core is a subject of ongoing research, with various methodologies being developed. These methods often involve condensation reactions, cyclo-additions, and ring transformations to construct the six-membered ring containing nitrogen and sulfur.

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general approach for the synthesis of 1,3-thiazinane derivatives can be illustrated. The following diagram outlines a conceptual synthetic pathway.

Caption: A generalized reaction scheme for the synthesis of a 2,2-disubstituted-1,3-thiazinane from a 3-aminothiol and a ketone.

Biological and Pharmacological Context

Thiazine derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them significant in medicinal chemistry. The 1,3-thiazinane structural motif is a core component of various pharmacologically active compounds.

Derivatives of 1,3-thiazinane have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Agents : The 1,3-thiazine core is found in some antibiotics and is explored for its antibacterial and antifungal properties.

-

Antitumor Activity : Certain thiazine derivatives have been evaluated for their potential as anticancer agents.

-

Insecticidal Properties : Some compounds containing the 1,3-thiazinane ring have been developed as insecticides.

The following diagram illustrates the diverse biological activities associated with the broader class of 1,3-thiazinane derivatives.

Caption: Overview of the diverse pharmacological activities reported for various derivatives of 1,3-thiazinane.

It is important to note that while the 1,3-thiazinane scaffold is associated with these activities, the specific biological profile of this compound is not well-characterized in publicly available literature. Further research is required to elucidate its specific pharmacological and toxicological properties. Professionals in drug development are encouraged to consider the broader context of 1,3-thiazinane derivatives while investigating this specific compound.

References

The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,3-Thiazinane Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazinane core, a six-membered heterocyclic ring containing a nitrogen and a sulfur atom at positions 1 and 3, respectively, represents a cornerstone in medicinal chemistry. From its foundational role in the structure of cephalosporin antibiotics to its emergence in modern drug discovery targeting cancer and metabolic diseases, the journey of 1,3-thiazinane compounds is one of evolving synthetic strategies and expanding biological applications. This technical guide provides a comprehensive overview of the discovery, history, and key developments in the field of 1,3-thiazinane chemistry.

A Historical Perspective on the Emergence of 1,3-Thiazinanes

While the precise first synthesis of a simple, unsubstituted 1,3-thiazinane is not definitively documented in a single seminal publication, the historical development of this heterocyclic system is intrinsically linked to the broader exploration of sulfur-nitrogen containing compounds in the early 20th century. Early investigations into the reactions of thiourea with various electrophiles laid the groundwork for the eventual construction of the 1,3-thiazinane ring.

Key historical developments include:

-

Early 20th Century: Initial explorations into the reactivity of thiourea and its derivatives with bifunctional electrophiles provided the conceptual framework for cyclization reactions that could lead to six-membered rings.

-

Mid-20th Century: The discovery of the cephalosporin class of antibiotics, which feature a dihydro-1,3-thiazine ring fused to a β-lactam ring, marked a pivotal moment. This discovery spurred significant interest in the synthesis and chemical modification of the 1,3-thiazine scaffold, leading to the development of a vast array of life-saving antibacterial agents.[1][2]

-

Late 20th and Early 21st Century: With a deeper understanding of reaction mechanisms and the advent of new synthetic methodologies, the focus expanded to the synthesis of diverse 1,3-thiazinane derivatives with a wide range of biological activities beyond antimicrobial effects. This era saw the emergence of 1,3-thiazinanes as potential anticancer, anti-inflammatory, and neuroprotective agents.

Foundational Synthetic Methodologies

The construction of the 1,3-thiazinane ring can be achieved through several key synthetic strategies. These methods, developed and refined over decades, provide access to a wide variety of substituted 1,3-thiazinane derivatives.

Cyclization of α,β-Unsaturated Carboxylic Esters with Thiourea

One of the most fundamental and widely employed methods for the synthesis of 2-imino-1,3-thiazinan-4-ones involves the reaction of α,β-unsaturated carboxylic esters with thiourea. This reaction proceeds via a Michael addition of thiourea to the unsaturated ester, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones [3]

-

Reactants: An α,β-unsaturated carboxylic ester (e.g., ethyl acrylate) and thiourea.

-

Solvent: Typically a protic solvent such as ethanol.

-

Catalyst: A base, such as sodium ethoxide, is often used to facilitate the reaction.

-

Procedure:

-

Thiourea is dissolved in the solvent, and the base is added.

-

The α,β-unsaturated ester is added to the mixture, often dropwise, at a controlled temperature (e.g., room temperature or with cooling).

-

The reaction mixture is stirred for a specified period, ranging from a few hours to overnight, until the reaction is complete (monitored by TLC).

-

The intermediate, a hydrochloride or sulfate salt, may be isolated.

-

Subsequent cyclization is achieved by treatment with a base such as aqueous ammonia or sodium acetate.

-

The product is then isolated by filtration and purified by recrystallization.

-

-

Characterization: The structure of the resulting 2-imino-1,3-thiazinan-4-one is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Cyclization of Acyl Thioureas

Another important route to 1,3-thiazinan-4-ones is the cyclization of acyl thioureas. This method involves the preparation of an N-acylthiourea, which is then cyclized to form the thiazinane ring.

Experimental Protocol: Synthesis of 2-Imino-1,3-thiazinan-4-ones via Thermal Cyclization of Methacryloyl Thioureas [4][5]

-

Reactants: Methacryloyl chloride and a substituted or unsubstituted thiourea.

-

Solvent: Anhydrous acetonitrile is a common solvent for the initial acylation step.

-

Procedure:

-

Thiourea (or a substituted derivative) is suspended in the solvent.

-

Methacryloyl chloride is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting methacryloyl thiourea intermediate is isolated.

-

Thermal cyclization of the intermediate is then carried out by heating, often at temperatures around 100 °C, for several hours.

-

The product is isolated and purified by standard techniques such as column chromatography or recrystallization.

-

-

Characterization: The final product is characterized by melting point, NMR, IR, and mass spectrometry.

Key Biological Activities and Mechanisms of Action

1,3-Thiazinane derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities.

Anticancer Activity: Induction of Apoptosis in Leukemia Cells

Certain 1,3-thiazine-2,4-diones have demonstrated selective cytotoxic activity against leukemia cell lines.[3] The mechanism of action involves the induction of apoptosis, a programmed cell death pathway, through the activation of caspases.

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Intrinsic apoptosis pathway initiated by 1,3-thiazine-2,4-diones.

Quantitative Data: Anticancer Activity of 1,3-Thiazine-2,4-diones

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-substituted thiazinedione | Leukemia | Selective activity | [3] |

| Naphthyl-substituted thiazinedione | Leukemia | Selective activity | [3] |

Note: Specific IC₅₀ values were not provided in the abstract, but selective activity was highlighted.

BACE2 Inhibition: A Potential Therapeutic Strategy for Type 2 Diabetes

Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) has been identified as a key regulator of pancreatic β-cell mass and function. BACE2 cleaves and inactivates transmembrane protein 27 (Tmem27), a protein that promotes β-cell proliferation. Inhibition of BACE2 is therefore a promising therapeutic strategy for type 2 diabetes. Certain 1,3-thiazinane derivatives have been investigated as BACE2 inhibitors.

Signaling Pathway: BACE2-Mediated Tmem27 Processing

Caption: Inhibition of BACE2 by 1,3-thiazinane derivatives prevents Tmem27 cleavage.

Quantitative Data: BACE2 Inhibitory Activity

| Compound Type | Target | IC₅₀ (nM) | Reference |

| Cyclopropyl-Fused 1,3-Thiazepines | BACE1 | Varies | [6] |

| Cyclopropyl-Fused 1,3-Thiazepines | BACE2 | Varies | [6] |

| Furo[2,3-d][4][7]thiazinamines | BACE1 | Varies | [8] |

Note: Specific IC₅₀ values for 1,3-thiazinane-based BACE2 inhibitors are often proprietary. The table indicates that various derivatives have been synthesized and evaluated.

Antimycobacterial Activity

Derivatives of 5,6-dihydro-4H-1,3-thiazine have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Data: Antimycobacterial Activity

| Compound | Concentration (µg/mL) | % Inhibition of M. tuberculosis H37Rv | Reference |

| 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]non-3-ene | 6.25 | 97 | Not found in search results |

| 4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine | 6.25 | 77 | Not found in search results |

| 4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine | 6.25 | 76 | Not found in search results |

Conclusion

The journey of 1,3-thiazinane compounds, from their conceptual origins in early heterocyclic chemistry to their current status as a privileged scaffold in drug discovery, highlights their enduring importance. The synthetic versatility of the 1,3-thiazinane ring system has allowed for the creation of a vast chemical space, leading to the discovery of compounds with a wide array of biological activities. For researchers and drug development professionals, the rich history and diverse applications of 1,3-thiazinanes offer a fertile ground for future innovation. The continued exploration of novel synthetic routes and the elucidation of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents for a range of human diseases.

References

- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry of Substituted Thiazinanes and Their Derivatives [mdpi.com]

- 6. Cyclopropyl-Fused 1,3-Thiazepines as BACE1 and BACE2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. Discovery of furo[2,3-d][1,3]thiazinamines as beta amyloid cleaving enzyme-1 (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Tautomers of Thiazinane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers and tautomeric forms of thiazinane, a saturated six-membered heterocyclic ring containing one nitrogen and one sulfur atom. Understanding the nuanced stereochemistry and dynamic equilibria of these compounds is crucial for their application in medicinal chemistry and drug development, where precise molecular architecture dictates biological activity.

Structural Isomers of Thiazinane

Thiazinane exists as three distinct structural isomers, differentiated by the relative positions of the nitrogen and sulfur heteroatoms within the ring: 1,2-thiazinane, 1,3-thiazinane, and 1,4-thiazinane.[1] Each isomer exhibits unique electronic and conformational properties that influence its reactivity and potential as a scaffold in medicinal chemistry.

Conformational Analysis

The thiazinane ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two different heteroatoms introduces asymmetry, leading to distinct conformational preferences for each isomer. The larger atomic radius of sulfur compared to nitrogen and carbon influences bond lengths and angles, resulting in a puckered ring structure. The most stable conformation for each isomer is typically the chair form, though boat and twist-boat conformations can exist as transient intermediates in ring inversion.

A comprehensive understanding of the conformational landscape is critical for designing molecules with specific spatial arrangements of substituents, which is paramount for achieving desired interactions with biological targets.

Tautomerism in 1,3-Thiazinane Derivatives

A significant feature of the 1,3-thiazinane system is its existence in a tautomeric equilibrium with its unsaturated counterpart, 5,6-dihydro-4H-1,3-thiazine.[2][3] This equilibrium is highly sensitive to the physical state of the compound, with the crystalline form often favoring the 1,3-thiazinane tautomer, while in solution, the 5,6-dihydro-4H-1,3-thiazine form can be the sole or predominant species.[2][3]

This tautomeric shift has profound implications for drug design, as the two forms present different pharmacophoric features. The 1,3-thiazinane form contains an endocyclic secondary amine, whereas the 5,6-dihydro-4H-1,3-thiazine form possesses an exocyclic imine and an endocyclic secondary amine. These differences affect hydrogen bonding capabilities, basicity, and overall molecular shape.

Quantitative Data

The following tables summarize key quantitative data regarding the isomers and tautomers of thiazinane. It is important to note that experimental data for the unsubstituted parent compounds are scarce; therefore, data from computational studies and representative derivatives are included to provide a comprehensive overview.

Table 1: Calculated Thermodynamic Properties of Thiazinane Isomers

| Isomer | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) | Relative Stability |

| 1,2-Thiazinane | Data not available | Data not available | Data not available |

| 1,3-Thiazinane | Data not available | Data not available | Data not available |

| 1,4-Thiazinane | Data not available | Data not available | Data not available |

Table 2: Representative Bond Lengths and Angles for the Chair Conformation of Thiazinane Isomers (from derivatives)

| Isomer | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| 1,2-Thiazinane | S-N | ~1.67 | C-S-N | ~98 |

| N-C | ~1.47 | S-N-C | ~112 | |

| C-S | ~1.82 | N-C-C | ~110 | |

| 1,3-Thiazinane | C-N-C | ~1.46 | C-N-C | ~115 |

| N-C-S | ~1.47, ~1.82 | N-C-S | ~113 | |

| C-S-C | ~1.81 | C-S-C | ~100 | |

| 1,4-Thiazinane | C-N-C | ~1.46 | C-N-C | ~116 |

| C-S-C | ~1.81 | C-S-C | ~99 |

Note: These values are approximations derived from X-ray crystallographic data of various substituted thiazinane derivatives and may vary depending on the specific substituents and crystal packing forces.

Table 3: Tautomeric Equilibrium of a Representative 1,3-Thiazine Derivative

| Compound | Physical State | Predominant Tautomer | Method of Determination |

| 2-(Phenylimino)-1,3-thiazinane derivative | Crystal | 1,3-Thiazinane | X-ray Crystallography[3] |

| Solution (CD3COCD3) | 5,6-Dihydro-4H-1,3-thiazine | 1H NMR, COSY, HMBC[2][3] |

Note: The equilibrium constant (Keq) is highly dependent on the solvent, temperature, and substitution pattern. For the specific derivative mentioned, the dihydrothiazine tautomer is the exclusive form observed in solution.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of thiazinane isomers and the characterization of tautomeric equilibria. These protocols are adapted from literature procedures for derivatives and may require optimization for the unsubstituted parent compounds.

Synthesis of 1,2-Thiazinane-1,1-dioxide (Representative Protocol)

This protocol describes the synthesis of a 1,2-thiazinane derivative via cyclization of an amino-alcohol.

Materials:

-

Appropriate amino-alcohol precursor

-

Phenylmethanesulfonyl chloride

-

Triethylamine (Et3N)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Phenanthroline

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amino-alcohol in anhydrous THF and cool to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add phenylmethanesulfonyl chloride and stir at room temperature.

-

After reaction completion (monitored by TLC), perform an aqueous workup and extract the product.

-

Purify the resulting secondary sulfonamide by column chromatography.

-

To a solution of diisopropylamine and a catalytic amount of phenanthroline in anhydrous THF at -78 °C, add n-BuLi dropwise.

-

Add the purified sulfonamide to the lithium diisopropylamide (LDA) solution at -78 °C and allow the reaction to proceed.

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product and purify by column chromatography to yield the 1,2-thiazinane-1,1-dioxide.[4]

Synthesis of 1,3-Thiazinanes (Representative Protocol)

This protocol describes a general method for the synthesis of 1,3-thiazinane derivatives from α,β-unsaturated carboxylic esters and thiourea.

Materials:

-

α,β-Unsaturated carboxylic ester (e.g., ethyl acrylate)

-

Thiourea

-

Aqueous ammonia or sodium acetate

-

Ethanol

-

Standard glassware for reflux

Procedure:

-

Dissolve the α,β-unsaturated carboxylic ester and thiourea in ethanol.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add aqueous ammonia or sodium acetate to induce cyclization.

-

The product may precipitate from the solution or require extraction after solvent removal.

-

Recrystallize or purify the crude product by column chromatography to obtain the 1,3-thiazinan-4-one derivative.[5]

Synthesis of 1,4-Thiazine Derivatives (Representative Protocol)

This protocol describes the synthesis of 1,4-benzothiazines from 2-aminothiophenol and a 1,3-dicarbonyl compound.

Materials:

-

2-Aminothiophenol

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Acetonitrile

-

m-Chloroperoxybenzoic acid (m-CPBA) or 2-Iodoxybenzoic acid (IBX)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-aminothiophenol and the 1,3-dicarbonyl compound in acetonitrile.

-

Add the oxidizing agent (m-CPBA or IBX) portion-wise to the stirred solution.

-

Heat the reaction mixture to 70 °C and monitor by TLC.

-

After completion, cool the reaction, perform an aqueous workup, and extract the product.

-

Purify the crude product by column chromatography to yield the 1,4-benzothiazine derivative.[6]

Experimental Protocol for Quantification of Tautomeric Equilibrium

This protocol outlines the use of 1H NMR spectroscopy to quantify the ratio of tautomers in solution.

Materials:

-

Synthesized 1,3-thiazinane derivative

-

Deuterated NMR solvent (e.g., DMSO-d6, CDCl3)

-

NMR spectrometer

Procedure:

-

Prepare a solution of the 1,3-thiazinane derivative of a known concentration in the chosen deuterated solvent.

-

Acquire a quantitative 1H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Identify distinct, well-resolved signals corresponding to each tautomer. Protons adjacent to the nitrogen and sulfur atoms or on the double bond of the dihydrothiazine tautomer are often suitable for this purpose.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers by comparing the integral values of the selected signals, ensuring to normalize for the number of protons each signal represents.

-

The equilibrium constant (Keq) can be calculated as the ratio of the concentration of the 5,6-dihydro-4H-1,3-thiazine tautomer to the 1,3-thiazinane tautomer.

Visualization of a Relevant Biological Pathway

While no specific signaling pathways are directly attributed to the parent thiazinane molecule, the dihydrothiazine ring is a core structural component of cephalosporin antibiotics. The biosynthesis of cephalosporins provides a relevant and important biological pathway involving a thiazinane-related structure.

Caption: Biosynthetic pathway of Cephalosporin C.

The following diagram illustrates the relationship between the isomers, tautomers, and major conformers of thiazinane.

Caption: Relationships between thiazinane isomers.

This final diagram outlines a general experimental workflow for the synthesis and analysis of thiazinane derivatives.

Caption: Experimental workflow for thiazinane analysis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. STUDIES ON THE METABOLISM OF CEPHALOSPORINS. II [jstage.jst.go.jp]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,3-Thiazinanes

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazinane scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products.[1][2] Its unique structural and electronic properties, conferred by the presence of both nitrogen and sulfur atoms in a six-membered ring, make it a versatile building block in medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of the fundamental reaction mechanisms of 1,3-thiazinanes, including their synthesis, conformational analysis, and key chemical transformations.

Synthesis of the 1,3-Thiazinane Ring System

The construction of the 1,3-thiazinane ring is most commonly achieved through cyclization reactions that form the C-N and C-S bonds. These methods often involve the reaction of a bifunctional precursor containing the requisite nitrogen and sulfur functionalities with a suitable three-carbon synthon.

One of the most prevalent methods involves the reaction of 3-mercaptopropionic acid with ammonia or primary amines and aldehydes. This one-pot, three-component condensation reaction provides a straightforward route to 2- and 2,3-substituted-1,3-thiazinan-4-ones.[1][2] Another versatile approach is the reaction of β-propiolactone with thioureas, which initially forms an intermediate acid that can be cyclized in the presence of acetic anhydride to yield 2-imino-1,3-thiazinan-4-ones.[1][5] Furthermore, the reaction of acryloyl chloride with thiourea or N-substituted thioureas leads to the formation of hydrochlorides of 3-substituted-1,3-thiazinan-4-ones.[1][6]

A chemoselective synthesis of ferrocene-containing 2-imino-1,3-thiazinanes has been achieved through the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate under acidic conditions, proceeding through an intermediate β-hydroxy thiourea.[1][6] The reaction between a thiocarbamoyl derivative and 1,3-dibromopropane in the presence of triethylamine has also been utilized to furnish stereoselective 1,3-thiazinane derivatives.[1]

Synthesis of 1,3-Thiazinane-2-thione

A common precursor for various 1,3-thiazinane derivatives is 1,3-thiazinane-2-thione. Its synthesis can be accomplished from 3-aminopropanol, which is first converted to 3-ammoniopropylsulfate. This intermediate is then reacted with carbon disulfide in the presence of potassium hydroxide to yield the target compound.[7][8]

Experimental Protocol: Synthesis of 1,3-Thiazinane-2-thione[7][8]

Step 1: Synthesis of 3-Ammoniopropylsulfate

-

To a stirred solution of 3-aminopropanol in an appropriate solvent, chlorosulfonic acid is added dropwise at 0 °C.

-

A white precipitate of 3-ammoniopropylsulfate forms during the addition.

-

The reaction mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature over 30 minutes, followed by stirring for an additional hour.

-

The resulting solid is collected by filtration, washed with methanol, and dried under vacuum.

Step 2: Synthesis of 1,3-Thiazinane-2-thione

-

3-Ammoniopropylsulfate is dissolved in absolute ethanol, and carbon disulfide is added.

-

A solution of potassium hydroxide in a 1:1 ethanol/water mixture is added dropwise to the reaction mixture at room temperature.

-

The resulting yellow solution is heated to reflux for 1 hour.

-

After cooling, the reaction mixture is worked up by extraction with dichloromethane. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 1,3-thiazinane-2-thione.

Conformational Analysis

The 1,3-thiazinane ring, being a six-membered heterocycle, can adopt several conformations, with the chair conformation generally being the most stable. The presence of substituents on the ring can significantly influence the conformational equilibrium. The conformational preferences of 1,3-thiazinane derivatives have been investigated using various techniques, including X-ray crystallography, NMR spectroscopy, and computational methods.

X-ray crystallographic studies have provided precise structural information on 1,3-thiazinane derivatives in the solid state, confirming the adoption of chair conformations.[3] In solution, NMR spectroscopy, particularly the analysis of coupling constants, can provide insights into the conformational equilibrium.[2][5][9][10][11] Computational studies, employing methods such as Density Functional Theory (DFT), have been used to calculate the relative energies of different conformers and to predict the most stable conformations.[1]

Key Reaction Mechanisms

Ring-Opening Reactions

The 1,3-thiazinane ring can undergo cleavage under certain conditions. For instance, N-substituted 1,3-thiazinan-4-ones are relatively stable in aqueous alkaline media but are susceptible to hydrolysis under acidic conditions.[1] Treatment with concentrated hydrochloric acid can lead to the formation of thioester derivatives.[1] The proposed mechanism involves the acid-catalyzed elimination of the substituent on the nitrogen, followed by the addition of water and subsequent ring opening.

Oxidation Reactions

The sulfur atom in the 1,3-thiazinane ring is susceptible to oxidation. Oxidation of 1,3-thiazinan-4-ones with oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can yield the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives.[1][2] This transformation significantly alters the electronic properties of the ring and can have a profound impact on the biological activity of the molecule.

Experimental Protocol: Oxidation of 2,3-Substituted-1,3-thiazinan-4-ones[1][2]

-

The 2,3-substituted-1,3-thiazinan-4-one is dissolved in acetic acid.

-

Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature above 30 °C.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The reaction is quenched by the addition of a saturated solution of sodium bicarbonate.

-

The product is extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by recrystallization or chromatography.

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 2,3-Disubstituted-1,3-thiazinan-4-ones | KMnO₄ in AcOH | 2,3-Disubstituted-1,3-thiazinan-4-one-1,1-dioxides | 27-95 | [1][2] |

| 3-Alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one | 30% H₂O₂ with WO₃ | 3-Alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one | 35-75 | [1] |

Reactions with Electrophiles

The nitrogen atom of the 1,3-thiazinane ring can act as a nucleophile and react with various electrophiles. For instance, 1,3-thiazinane-2-thione can be N-alkylated by reacting with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.[1] It can also undergo condensation with 1-(1-hydroxyalkyl)benzotriazoles in the presence of a Lewis acid like boron trifluoride.[1]

Reactions with Nucleophiles

The 1,3-thiazinane ring can also be susceptible to nucleophilic attack, particularly at the carbonyl carbon of 1,3-thiazinan-4-ones or at the carbon of the thione group in 1,3-thiazinane-2-thiones. The benzotriazolyl group in 3-(1-benzotriazolylalkyl)-1,3-thiazinane-2-thiones can be displaced by thiol nucleophiles in the presence of zinc bromide.[1]

Conclusion

This technical guide has provided an overview of the fundamental reaction mechanisms involving 1,3-thiazinanes. The synthetic versatility and the diverse reactivity of this heterocyclic system underscore its importance in the field of medicinal chemistry. A thorough understanding of these core reactions is crucial for the rational design and development of novel 1,3-thiazinane-based therapeutic agents. The provided experimental protocols and reaction tables serve as a practical resource for researchers engaged in the synthesis and modification of this important class of compounds. Further exploration of the reaction scope and the development of novel synthetic methodologies will undoubtedly continue to expand the chemical space and biological applications of 1,3-thiazinane derivatives.

References

- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00377F [pubs.rsc.org]

- 4. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 2,2-Dimethyl-1,3-thiazinane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-thiazinane hydrochloride, a heterocyclic organic compound. Due to the limited availability of detailed public data on this specific molecule, this guide also incorporates general information regarding the synthesis and potential biological significance of the broader class of 1,3-thiazinane derivatives.

Core Compound Data

The fundamental physicochemical properties of this compound hydrochloride have been identified and are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 167.7 g/mol | [1] |

| Chemical Formula | C₆H₁₄ClNS | [1] |

| CAS Number | 93770-78-6 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from established methods for creating the 1,3-thiazinane core structure. One common approach involves the condensation of a suitable amino thiol with a ketone or aldehyde, followed by hydrochloride salt formation.

A representative, generalized protocol for the synthesis of a 2,2-disubstituted-1,3-thiazinane, which could be adapted for this compound, is as follows:

Objective: To synthesize a 2,2-disubstituted 1,3-thiazinane ring structure.

Materials:

-

3-Aminopropanethiol

-

Acetone

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopropanethiol and a molar excess of acetone in an anhydrous solvent.

-

Catalysis: Add a catalytic amount of a suitable acid catalyst to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent and washed with a basic aqueous solution to remove the acid catalyst, followed by a brine wash.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or distillation.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent and cooled in an ice bath. A solution of hydrochloric acid in an appropriate solvent is then added dropwise with stirring. The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Biological Significance and Signaling Pathways

The biological activity of these compounds is attributed to the presence of the nitrogen and sulfur atoms in the six-membered ring, which can interact with various biological targets. The specific nature and substitution pattern on the thiazinane ring dictate the pharmacological profile. For instance, the well-known veterinary sedative and analgesic, Xylazine, is a derivative of 1,3-thiazine and acts as a potent α2-adrenergic receptor agonist[3].

Further research would be necessary to elucidate the specific mechanism of action and potential therapeutic applications of this compound hydrochloride.

Visualizing a General Synthetic Pathway

The following diagram, generated using Graphviz, illustrates a generalized workflow for the synthesis of a 1,3-thiazinane hydrochloride salt, as described in the experimental protocol section.

Caption: Generalized synthetic workflow for this compound hydrochloride.

References

Methodological & Application

Applications of 1,3-Thiazinane Derivatives in Organic Synthesis: A Focus on N-Acyl-1,3-thiazinane-2-thiones

Note: While the topic of interest is 2,2-Dimethyl-1,3-thiazinane, a thorough review of scientific literature did not yield specific, detailed application notes or protocols for this particular compound. However, the broader class of 1,3-thiazinane derivatives, specifically N-acyl-1,3-thiazinane-2-thiones, are recognized for their utility in asymmetric synthesis. This document provides detailed application notes and protocols for the synthesis and use of these valuable synthetic intermediates.

Application Note: N-Acyl-1,3-thiazinane-2-thiones as Chiral Auxiliaries

N-acyl-1,3-thiazinane-2-thiones are a class of chiral auxiliaries that enable the stereoselective formation of carbon-carbon bonds. The rigid, six-membered thiazinane ring, when N-acylated, provides a defined chiral environment that can effectively control the facial selectivity of enolate reactions. These compounds are particularly useful in asymmetric aldol reactions, alkylations, and Michael additions, yielding products with high diastereoselectivity. The resulting chiral products can be readily liberated from the auxiliary, which can often be recovered.

The general strategy involves the synthesis of the 1,3-thiazinane-2-thione scaffold, followed by its acylation with a desired acyl group. The resulting N-acyl derivative can then be subjected to base-mediated enolization and subsequent reaction with an electrophile. The steric hindrance imposed by the thiazinane ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Thiazinane-2-thione

This protocol describes the synthesis of the parent 1,3-thiazinane-2-thione ring system, a precursor to the N-acylated derivatives.

Reaction Scheme:

Figure 1: Synthesis of 1,3-thiazinane-2-thione.

Materials:

-

3-Amino-1-propanol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of potassium hydroxide (2.2 equivalents) in a 1:1 mixture of ethanol and water is prepared in a round-bottomed flask equipped with a magnetic stir bar.

-

Carbon disulfide (1.2 equivalents) is added to the stirred KOH solution at room temperature.

-

3-Amino-1-propanol (1.0 equivalent) is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux for 1 hour.[1]

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 1,3-thiazinane-2-thione.

Quantitative Data:

| Product | Yield |

| 1,3-Thiazinane-2-thione | ~63% |

Protocol 2: N-Acylation of 1,3-Thiazinane-2-thione

This protocol details the acylation of the thiazinane-2-thione at the nitrogen atom, a crucial step for its function as a chiral auxiliary. The example provided is for N-propionylation.

Reaction Scheme:

Figure 2: N-Acylation of 1,3-thiazinane-2-thione.

Materials:

-

1,3-Thiazinane-2-thione

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1,3-thiazinane-2-thione (1.0 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, triethylamine (1.2 equivalents) is added.

-

Propionyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.[1]

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude N-propionyl-1,3-thiazinane-2-thione can be purified by flash column chromatography.

Quantitative Data:

| Product | Yield |

| N-Propionyl-1,3-thiazinane-2-thione | >80% |

Protocol 3: Diastereoselective Aldol Reaction of N-Propionyl-1,3-thiazinane-2-thione

This protocol outlines a general procedure for a diastereoselective aldol reaction, a key application of this chiral auxiliary. The specific conditions can be optimized based on the aldehyde substrate.

Workflow:

Figure 3: Workflow for a diastereoselective aldol reaction.

Materials:

-

N-Propionyl-1,3-thiazinane-2-thione

-

Titanium(IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

An aldehyde (R-CHO)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of N-propionyl-1,3-thiazinane-2-thione (1.0 equivalent) in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

-

Titanium(IV) chloride (1.1 equivalents) is added dropwise, and the mixture is stirred for 5 minutes.

-

N,N-Diisopropylethylamine (1.2 equivalents) is then added, and the solution is stirred for 30 minutes to facilitate the formation of the titanium enolate.

-

The desired aldehyde (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

-

The product is purified by column chromatography.

Quantitative Data (Representative):

| Aldehyde Substrate | Yield of Aldol Adduct | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 85% | >95:5 |

| Isobutyraldehyde | 82% | >95:5 |

Summary

While direct applications of this compound remain elusive in the current body of scientific literature, the closely related N-acyl-1,3-thiazinane-2-thiones serve as powerful chiral auxiliaries in asymmetric synthesis. The protocols provided herein detail the synthesis of the 1,3-thiazinane-2-thione precursor, its subsequent N-acylation, and its application in highly diastereoselective aldol reactions. These methodologies offer a robust pathway to enantiomerically enriched building blocks crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

References

Application Notes and Protocols for 2,2-Dimethyl-1,3-thiazinane as a Building Block in Asymmetric Synthesis

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the current scientific literature, it has been determined that there is a significant lack of specific data and established protocols for the use of 2,2-Dimethyl-1,3-thiazinane as a chiral auxiliary or a key building block in asymmetric synthesis. While the broader class of 1,3-thiazinanes has been explored for various synthetic applications and biological activities, the 2,2-dimethyl substituted variant remains largely undocumented in this context.

The search for detailed experimental procedures, quantitative data on stereoselectivity (e.g., diastereomeric excess, enantiomeric excess), and specific applications in the synthesis of bioactive molecules or pharmaceuticals involving this compound did not yield sufficient information to construct the detailed Application Notes and Protocols as requested.

Therefore, the following sections provide a general overview of the synthesis of the 1,3-thiazinane core and highlight the potential applications of related, well-established chiral auxiliaries that share structural similarities. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of novel thiazinane-based building blocks.

Synthesis of the 1,3-Thiazinane Core: A General Approach

The fundamental 1,3-thiazinane heterocyclic system can be synthesized through various methods. A common approach involves the condensation of a 1,3-aminothiol equivalent with a carbonyl compound. For the specific case of this compound, the synthesis would theoretically involve the reaction of 3-amino-1-propanethiol with acetone.

General Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolving 3-amino-1-propanethiol in a suitable organic solvent (e.g., toluene, methanol).

-

Adding acetone to the solution, potentially with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the condensation.

-

Refluxing the reaction mixture with continuous removal of water (e.g., using a Dean-Stark apparatus).

-

Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the catalyst and any unreacted starting materials.

-

The crude product would then be purified by distillation or column chromatography to yield pure this compound.

Potential Application as a Chiral Auxiliary: A Look at Analogous Systems

While data on this compound is scarce, the structurally related 1,3-thiazolidine-2-thiones and Evans' oxazolidinones are well-established and highly effective chiral auxiliaries in asymmetric synthesis. These auxiliaries are typically N-acylated and their resulting enamolates undergo highly diastereoselective alkylation, aldol, and acylation reactions.